GLPG2737

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C30H40FN7O4S |

|---|---|

分子量 |

613.7 g/mol |

IUPAC名 |

3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide |

InChI |

InChI=1S/C30H40FN7O4S/c1-35(2)43(40,41)34-30(39)25-19-26(37-15-11-22(12-16-37)36-17-13-24(42-3)14-18-36)27-28(20-5-4-6-20)33-38(29(27)32-25)23-9-7-21(31)8-10-23/h7-10,19-20,22,24H,4-6,11-18H2,1-3H3,(H,34,39) |

InChIキー |

JPIAJLPRTOWAEC-UHFFFAOYSA-N |

正規SMILES |

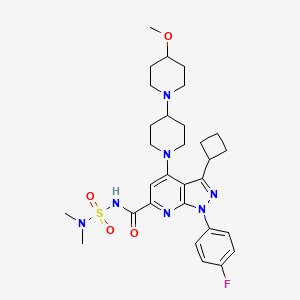

CN(C)S(=O)(=O)NC(=O)C1=NC2=C(C(=C1)N3CCC(CC3)N4CCC(CC4)OC)C(=NN2C5=CC=C(C=C5)F)C6CCC6 |

製品の起源 |

United States |

Foundational & Exploratory

GLPG2737: A Technical Guide on its Mechanism of Action as a Type 2 Corrector for F508del CFTR

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of GLPG2737, a novel, small-molecule Type 2 corrector developed for the treatment of Cystic Fibrosis (CF) in patients with the F508del mutation. We will explore the pathophysiology of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, detail the specific mechanism of action by which this compound rescues this defect, present key in vitro and clinical data in structured tables, and outline the experimental methodologies used to characterize this compound.

The Pathophysiology of the F508del-CFTR Mutation

Cystic Fibrosis is an autosomal recessive disorder caused by mutations in the CFTR gene, which encodes an epithelial anion channel responsible for transporting chloride and bicarbonate ions across cell membranes.[1][2] The most prevalent mutation, occurring in approximately 80-90% of patients, is a deletion of phenylalanine at position 508 (F508del).[2][3][4]

The F508del mutation induces a critical misfolding of the CFTR protein, primarily affecting the Nucleotide-Binding Domain 1 (NBD1). This conformational defect is recognized by the endoplasmic reticulum (ER) quality control machinery, leading to the protein's premature ubiquitination and degradation by the proteasome.[5] Consequently, there is a significant reduction in the quantity of CFTR protein that is trafficked to the cell surface.[1][2] The few F508del-CFTR proteins that do escape the ER and reach the plasma membrane exhibit a secondary defect: impaired channel gating, meaning they do not open as frequently as wild-type channels to conduct ions.[3][4][6][7] This dual defect in protein quantity and function results in the classic pathophysiology of CF.[8]

This compound: Mechanism of Action as a Type 2 Corrector

CFTR modulators are small molecules designed to restore the function of mutant CFTR proteins. They are broadly classified as correctors (which improve protein trafficking) and potentiators (which improve channel gating).[8] this compound is classified as a Type 2 (or C2) corrector , a pharmaco-chaperone that functions by a distinct mechanism from earlier Type 1 (C1) correctors like lumacaftor (B1684366) and tezacaftor.[1][8][9]

The primary mechanism of this compound is to aid in the conformational folding and maturation of the F508del-CFTR protein within the cell.[10] This action allows the mutant protein to bypass the ER quality control system and traffic to the cell surface. Crucially, this compound demonstrates a potent additive or synergistic effect when used in combination with a C1 corrector and a potentiator.[1][10] This suggests that C1 and C2 correctors have complementary mechanisms of action, targeting different aspects of the F508del folding defect.[10] In vitro studies have shown that the addition of this compound to a C1 corrector and a potentiator can lead to an eightfold increase in F508del-CFTR activity.[1][2][8]

An interesting characteristic of this compound is that while it rescues protein trafficking, it can also inhibit the channel's open probability.[10][11] This makes its inclusion in a combination therapy with a potentiator, which enhances channel opening, absolutely essential for achieving a functional rescue of ion transport.

Quantitative In Vitro Efficacy Data

This compound has been extensively characterized in vitro using human bronchial epithelial (HBE) cells from F508del homozygous donors and other recombinant cell lines.[10][11] Its efficacy, both alone and in combination, has been quantified relative to other known correctors.

| Parameter | Condition | Result | Reference |

| Corrector Efficacy (vs. VX-809) | This compound as single agent (CSE-HRP Assay) | 264% of VX-809 activity | [10][11][12] |

| This compound as single agent (CSE-MEM Assay) | 197% of VX-809 activity | [10][11][12] | |

| Combination Efficacy (vs. VX-809) | This compound + VX-809 (CSE-HRP Assay) | 416% of VX-809 activity | [10][11][12] |

| This compound + VX-809 (CSE-MEM Assay) | 415% of VX-809 activity | [10][11][12] | |

| Potency (EC₅₀) | This compound + Potentiator in F508del HBE cells | 497 ± 189 nM | [11] |

| This compound + C1 Corrector (GLPG2222) + Potentiator | 18 ± 6 nM | [11] | |

| Functional Activity | Triple combination (this compound + C1 Corrector + Potentiator) | ~8-fold increase in F508del-CFTR activity | [1][2][8] |

Clinical Trial Data: The PELICAN Study

This compound was evaluated in the PELICAN Phase 2a clinical trial (NCT03474042), a multicenter, randomized, double-blind, placebo-controlled study.[2][13] The trial assessed the safety and efficacy of adding this compound to a stable treatment regimen of lumacaftor/ivacaftor in adult CF patients homozygous for the F508del mutation.[13]

| Outcome Measure | Treatment Group (n=14) | Placebo Group (n=8) | LS Mean Difference (95% CI) | p-value | Reference |

| Change from Baseline in Sweat Chloride (mmol/L) at Day 28 | - | - | -19.6 (-36.0, -3.2) | 0.0210 | [13][14] |

| Absolute Change from Baseline in ppFEV₁ (%) at Day 28 | - | - | 3.4 (-0.5, 7.3) | Not Significant | [13][14] |

The results demonstrated that this compound was well tolerated and led to a statistically significant decrease in sweat chloride concentration, a direct biomarker of CFTR activity.[13] While the improvement in lung function (ppFEV₁) showed a positive trend, it did not reach statistical significance in this 28-day study.[13][14]

Key Experimental Protocols and Methodologies

The characterization of this compound involved a series of specialized in vitro assays to quantify its effect on F508del-CFTR trafficking and function.

Western Blotting for CFTR Maturation

-

Objective: To distinguish between the immature, core-glycosylated form of CFTR residing in the ER (Band B, ~150 kDa) and the mature, complex-glycosylated form that has passed through the Golgi (Band C, ~170 kDa).[7][10] An effective corrector increases the ratio of Band C to Band B.

-

Methodology:

-

Cell Culture and Lysis: F508del-CFTR expressing cells (e.g., CFBE41o- or HEK293) are incubated with this compound, a combination of modulators, or a DMSO vehicle control for 24 hours.

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease inhibitors. Total protein concentration is determined via a BCA assay.

-

SDS-PAGE: Equal amounts of total protein are loaded and separated by molecular weight on a 6-8% polyacrylamide gel.

-

Immunoblotting: Proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific to CFTR (e.g., antibody 596).[10][11]

-

Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, followed by an enhanced chemiluminescence (ECL) substrate. The resulting bands are visualized and quantified using a digital imaging system.

-

Cell Surface Expression (CSE) Assays

-

Objective: To quantify the amount of CFTR protein present at the plasma membrane.

-

Methodology (CSE-HRP): [10][11]

-

Cell Culture: Cells engineered to express F508del-CFTR with an external epitope tag (e.g., HA or HRP) are seeded in 96-well plates.

-

Compound Incubation: Cells are treated with compounds for 24 hours to allow for correction and trafficking.

-

Staining: Live, non-permeabilized cells are incubated with an anti-tag antibody conjugated to HRP. This ensures that only surface-expressed proteins are labeled.

-

Detection: After washing away unbound antibody, a chemiluminescent HRP substrate is added. The light output, proportional to the amount of surface CFTR, is measured with a luminometer. Efficacy is often expressed as a percentage relative to a control corrector like VX-809.[10][11][12]

-

Ussing Chamber / Transepithelial Chloride Conductance (TECC)

-

Objective: To measure the net ion transport, specifically chloride secretion, across a polarized epithelial monolayer, providing a direct functional readout of CFTR activity.[10][11]

-

Methodology:

-

HBE Cell Culture: Primary Human Bronchial Epithelial cells from F508del homozygous donors are cultured on permeable filter supports (e.g., Transwells) until they form a polarized, high-resistance monolayer.

-

Compound Incubation: The HBE cultures are treated with correctors (e.g., this compound ± a C1 corrector) for 24-48 hours.

-

Ussing Chamber Setup: The filter support is mounted in an Ussing chamber, which separates the apical and basolateral compartments. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is measured.

-

Functional Measurement: A chloride ion gradient is established. The following are added sequentially to the apical side:

-

Amiloride: To block epithelial sodium channels (ENaC).

-

Forskolin (FSK): To increase intracellular cAMP and activate PKA, thereby stimulating CFTR channels.[10]

-

Potentiator (e.g., GLPG2451, Ivacaftor): To maximize the opening of the corrected F508del-CFTR channels.[10][11]

-

CFTR Inhibitor (e.g., CFTRinh-172): To confirm that the measured current is CFTR-specific.

-

-

Analysis: The change in Isc following FSK and potentiator addition reflects the total functional CFTR activity at the cell surface.

-

Conclusion

This compound is a potent Type 2 corrector of F508del-CFTR that operates through a novel mechanism, complementary to that of Type 1 correctors. In vitro data robustly demonstrates its ability to rescue the trafficking of the mutant protein, leading to significant increases in CFTR function when used as part of a triple-combination therapy. The clinical proof-of-concept was established in the PELICAN trial, which showed a significant improvement in CFTR biomarker activity.[13] While its clinical development has been discontinued, the study of this compound provides a valuable framework for understanding the synergistic interactions between different classes of CFTR modulators and underscores the scientific rationale for targeting the F508del defect with a multi-pronged therapeutic strategy.

References

- 1. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Partial rescue of F508del‐cystic fibrosis transmembrane conductance regulator channel gating with modest improvement of protein processing, but not stability, by a dual‐acting small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rescue of DeltaF508-CFTR trafficking and gating in human cystic fibrosis airway primary cultures by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual Activity of Aminoarylthiazoles on the Trafficking and Gating Defects of the Cystic Fibrosis Transmembrane Conductance Regulator Chloride Channel Caused by Cystic Fibrosis Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]

- 11. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound in lumacaftor/ivacaftor-treated CF subjects homozygous for the F508del mutation: A randomized phase 2A trial (PELICAN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Galapagos Plunges Following Mixed CF Trial Results and AbbVie Decision to Walk Away From Collaboration - BioSpace [biospace.com]

The Discovery and Characterization of GLPG2737: A Novel CFTR Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and clinical evaluation of GLPG2737, a novel small molecule modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed by Galapagos and AbbVie, this compound has been investigated as a therapeutic agent for both cystic fibrosis (CF) and Autosomal Dominant Polycystic Kidney Disease (ADPKD). This document details the preclinical and clinical data, experimental methodologies, and the underlying mechanisms of action of this compound.

Introduction to this compound

This compound is a potent, orally bioavailable small molecule identified as a Type 2 corrector of the CFTR protein.[1] In the context of cystic fibrosis, which is caused by mutations in the CFTR gene leading to a dysfunctional protein, correctors are designed to rescue the misfolded CFTR protein and facilitate its trafficking to the cell surface.[2][3] this compound was specifically developed to be a component of a triple combination therapy for CF patients with the F508del mutation, the most common CF-causing mutation.[1][4] This mutation results in a CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation.[2]

Interestingly, subsequent research revealed that this compound also acts as an inhibitor of wild-type CFTR channel activity.[5] This dual functionality has led to its investigation in Autosomal Dominant Polycystic Kidney Disease (ADPKD), a genetic disorder characterized by the growth of numerous cysts in the kidneys.[6][7] The rationale for this investigation is that inhibiting CFTR-mediated chloride secretion could slow cyst growth.[6]

Discovery and Preclinical Characterization

The discovery of this compound originated from a high-throughput screening (HTS) campaign aimed at identifying novel CFTR correctors.[4] The screening process and subsequent lead optimization focused on improving potency, efficacy, and pharmacokinetic properties.

In Vitro Efficacy

This compound demonstrated significant efficacy in various in vitro models of both cystic fibrosis and polycystic kidney disease. In CF models, its primary role is to increase the amount of functional F508del-CFTR at the cell surface. In ADPKD models, its inhibitory effect on CFTR is the key therapeutic mechanism.

| Assay/Model | Cell Line | Parameter | This compound Concentration/Dose | Result | Reference |

| Cystic Fibrosis | |||||

| F508del-CFTR Correction | CFBE41o- cells expressing F508del-CFTR-HRP | EC50 (in combination with a C1 corrector) | Not specified | ~18 nM | [8] |

| F508del-CFTR Correction | Human Bronchial Epithelial (HBE) cells (F508del/F508del) | EC50 (in combination with a potentiator) | Not specified | 497 ± 189 nM | [8] |

| F508del-CFTR Correction | Human Bronchial Epithelial (HBE) cells (F508del/F508del) | EC50 (in combination with a C1 corrector and potentiator) | Not specified | 18 ± 6 nM | [8] |

| CFTR Activity (Triple Combination) | Not specified | Increase in F508del CFTR activity | Not specified | 8-fold increase | [4][9] |

| Polycystic Kidney Disease | |||||

| Chloride Flux Inhibition | mIMCD-3 cells | IC50 | 2.41 µM | - | [1][7] |

| Cyst Growth Inhibition (Wild-Type) | 3D mIMCD-3 cell culture | IC50 | 2.36 µM | - | [1][7][10] |

| Cyst Growth Inhibition (Pkd1 knockout) | 3D mIMCD-3 cell culture | IC50 | 2.5 µM | - | [1][7][10] |

| Forskolin-Induced Cyst Growth Prevention | Human ADPKD kidney cells | 10 µM | 40% prevention | [1][7][10] | |

| Cyst Growth Inhibition | Metanephric Organ Cultures (MOCs) | 10 µM | 67% decrease in cyst area, 46% decrease in number of cysts | [1][10][11] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models were conducted to assess the drug-like properties of this compound. The compound exhibited favorable characteristics, supporting its advancement into clinical development.

| Species | Administration | Dose | Clearance (CL) | Volume of Distribution (Vss) | Oral Bioavailability (F) | Plasma Protein Binding (PPB) | Reference |

| Rat | Intravenous (iv) | 1 mg/kg | 0.2 L/h/kg | 0.474 L/kg | - | 100% (rat), 99% (human) | [4][6] |

| Rat | Oral (po) | 5 mg/kg | - | - | 63.4% | - | [4][6] |

Clinical Evaluation

This compound has been evaluated in Phase 1 and Phase 2 clinical trials for both cystic fibrosis and ADPKD.

Cystic Fibrosis: The PELICAN Trial (NCT03474042)

The PELICAN study was a Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy, safety, and tolerability of this compound in adult CF patients homozygous for the F508del mutation who were on a stable treatment regimen of lumacaftor/ivacaftor (Orkambi®).[12][13][14]

| Parameter | This compound (75 mg twice daily) | Placebo | p-value | Reference |

| Primary Endpoint | ||||

| Change from baseline in sweat chloride concentration at Day 28 (mmol/L) | -19.6 (least-squares mean difference) | - | 0.0210 | [12][13] |

| Secondary Endpoint | ||||

| Absolute change from baseline in ppFEV1 at Day 28 (%) | 3.4 (least-squares mean difference) | - | 0.08 | [13] |

| Safety | ||||

| Mild/moderate adverse events | 71.4% of subjects | 100% of subjects | - | [12] |

The trial demonstrated that the addition of this compound to lumacaftor/ivacaftor treatment resulted in a statistically significant reduction in sweat chloride concentration, a key biomarker of CFTR function.[12][13]

Autosomal Dominant Polycystic Kidney Disease: The MANGROVE Trial (NCT04578548)

The MANGROVE study was a Phase 2, randomized, double-blind, placebo-controlled trial to assess the efficacy, safety, and tolerability of a once-daily oral dose of this compound in patients with rapidly progressing ADPKD.[15][16][17] The primary objective was to evaluate the effect on the growth of total kidney volume over 52 weeks compared to placebo.[15][16] However, the study was terminated early due to a lack of efficacy at the tested dose.[11][18]

Mechanism of Action

In Cystic Fibrosis: CFTR Correction

The primary mechanism of action of this compound in cystic fibrosis is as a Type 2 CFTR corrector. The biosynthesis of the CFTR protein is a complex process involving folding and trafficking through the endoplasmic reticulum (ER) and Golgi apparatus to the plasma membrane.[2][19] The F508del mutation disrupts this process, leading to the misfolded protein being recognized by the ER quality control system and targeted for degradation.[2]

CFTR modulators, including correctors and potentiators, work synergistically to restore CFTR function.[20][21] Type 1 correctors, like lumacaftor, and Type 2 correctors, such as this compound, act on different aspects of the folding and trafficking process to increase the density of CFTR protein at the cell surface.[20] Potentiators, like ivacaftor, then act on the CFTR channels at the cell surface to increase their open probability, thereby enhancing chloride transport.[21][22]

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. pnbc.propesp.ufpa.br [pnbc.propesp.ufpa.br]

- 3. cff.org [cff.org]

- 4. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hopkinscf.org [hopkinscf.org]

- 10. researchgate.net [researchgate.net]

- 11. karger.com [karger.com]

- 12. This compound in lumacaftor/ivacaftor-treated CF subjects homozygous for the F508del mutation: A randomized phase 2A trial (PELICAN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glpg.com [glpg.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. glpg.com [glpg.com]

- 16. reports.glpg.com [reports.glpg.com]

- 17. | BioWorld [bioworld.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Frontiers | Cell type-specific regulation of CFTR trafficking—on the verge of progress [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. cystic-fibrosis.com [cystic-fibrosis.com]

- 22. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

GLPG2737: A Technical Overview of its Pharmacology and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG2737 is an investigational small molecule that has been identified as a potent C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] Cystic fibrosis (CF) is a life-limiting autosomal recessive disorder caused by mutations in the CFTR gene, leading to a dysfunctional or insufficient CFTR protein.[1][3] This results in impaired ion transport across epithelial membranes, causing the accumulation of thick mucus, primarily affecting the respiratory and digestive systems.[1][3] this compound was developed by Galapagos and AbbVie as a component of a triple combination therapy for CF, designed to be used with a C1 corrector and a potentiator to rescue the function of the most common CF-causing mutation, F508del.[4][5] This document provides a detailed technical guide on the pharmacology and preclinical findings related to this compound.

Mechanism of Action: A C2 Corrector

CFTR modulators are classified based on their mechanism of action. C1 correctors, such as lumacaftor (B1684366) and tezacaftor, primarily stabilize the first membrane-spanning domain (MSD1) of the CFTR protein.[1] this compound is classified as a C2 corrector, indicating it has a complementary mechanism of action to C1 correctors, leading to additive or synergistic effects on CFTR function.[1][4] Preclinical studies have demonstrated that this compound enhances the trafficking of the F508del-CFTR protein to the cell surface.[4][6] When used in combination with a C1 corrector and a potentiator, this compound significantly increases CFTR activity.[4][7][8]

Preclinical Pharmacology

The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its efficacy, potency, and pharmacokinetic profile.

In Vitro Studies

A series of in vitro assays were conducted to determine the efficacy of this compound in rescuing F508del-CFTR function in various cell lines, including human bronchial epithelial (HBE) cells from CF patients.[6][9]

Table 1: In Vitro Efficacy of this compound in F508del-CFTR Rescue

| Assay | Cell Line | Condition | Efficacy Metric | Result | Reference |

| Cell Surface Expression-Horseradish Peroxidase (CSE-HRP) | Not Specified | This compound alone | % of VX-809 rescue | 264% | [6][9] |

| Cell Surface Expression-Horseradish Peroxidase (CSE-HRP) | Not Specified | This compound + 3 µM VX-809 | % of VX-809 rescue | 416% | [6][9] |

| Cell Surface Expression-β-lactamase (CSE-MEM) | Not Specified | This compound alone | % of VX-809 rescue | 197% | [6][9] |

| Cell Surface Expression-β-lactamase (CSE-MEM) | Not Specified | This compound + 3 µM VX-809 | % of VX-809 rescue | 415% | [6][9] |

| Transepithelial Chloride Conductance (TECC) | F508del/F508del HBE cells | This compound + Potentiator | EC50 | 497 ± 189 nM | [9] |

| Transepithelial Chloride Conductance (TECC) | F508del/F508del HBE cells | This compound + GLPG2222 (C1) + Potentiator | EC50 | 18 ± 6 nM | [9] |

| F508del CFTR Activity | Not Specified | This compound + GLPG1837 (Potentiator) + C1 Corrector | Fold Increase | 8-fold | [4][7][8] |

This compound was also investigated for its potential in treating Autosomal Dominant Polycystic Kidney Disease (ADPKD), where it acts as a CFTR inhibitor to prevent cyst growth.[10][11][12][13]

Table 2: In Vitro Activity of this compound in ADPKD Models

| Assay | Cell Line/Model | Efficacy Metric | Result | Reference |

| Chloride Flux | mIMCD-3 cells | IC50 | 2.41 µM | [10][12][13] |

| Cyst Growth | Wild-type mIMCD-3 cells | IC50 | 2.36 µM | [10][12][13] |

| Cyst Growth | Pkd1 knockout mIMCD-3 cells | IC50 | 2.5 µM | [10][12][13] |

| Forskolin-induced cyst growth | Human ADPKD kidney cells (10 µM this compound) | % Inhibition | 40% | [10][12][13] |

| Forskolin-induced cyst growth | Human ADPKD kidney cells (10 µM this compound + 10 µM Tolvaptan) | % Inhibition | 70% | [10][12][13] |

| Cyst Growth | Metanephric Organ Cultures (MOCs) (10 µM this compound) | Cyst Area Decrease | 67% | [10][12][13] |

| Cyst Growth | Metanephric Organ Cultures (MOCs) (10 µM this compound) | Decrease in Number of Cysts per Area | 46% | [10][12][13] |

In Vivo Studies

Preclinical in vivo studies in rats and dogs demonstrated that this compound was safe and well-tolerated.[4] These promising results supported its progression into clinical trials.[4] In mouse models of ADPKD, this compound showed significant efficacy in reducing cyst volume.[10][11]

Table 3: In Vivo Efficacy of this compound in ADPKD Mouse Models

| Mouse Model | Treatment | Outcome | Reference |

| Pkd1RC/RC | This compound | Improved projected cyst volume, total kidney volume, and BUN | [10][11] |

| Pkd1RC/RC | This compound + Tolvaptan | Reduced all measured parameters including kidney cAMP content | [10][11] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the methodologies for key experiments cited in the preclinical assessment of this compound.

Cell Surface Expression (CSE) Assays (HRP and MEM)

These assays quantify the amount of F508del-CFTR protein that has been trafficked to the cell surface.

-

Cell Culture: Cells expressing F508del-CFTR are cultured to confluency.

-

Compound Incubation: Cells are incubated with this compound, a C1 corrector (like VX-809), or a combination for 24 hours to allow for CFTR correction.[6][9]

-

Labeling:

-

CSE-HRP: A primary antibody targeting an extracellular loop of CFTR is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

CSE-MEM: A similar antibody-based approach is used, but with a β-lactamase enzyme conjugate.

-

-

Detection:

-

CSE-HRP: A chemiluminescent HRP substrate is added, and the light output, proportional to the amount of cell-surface CFTR, is measured.

-

CSE-MEM: A fluorescent substrate for β-lactamase is added, and the resulting fluorescence is quantified.

-

-

Data Analysis: The results are typically normalized to a positive control, such as VX-809.[6][9]

Transepithelial Chloride Conductance (TECC) Assay

This functional assay measures the activity of the corrected F508del-CFTR channels at the cell surface.

-

Cell Culture: Human bronchial epithelial (HBE) cells from F508del homozygous donors are grown on permeable supports to form a polarized monolayer.[9]

-

Compound Incubation: The cells are treated with the corrector compounds (this compound alone or in combination) for 24 hours.[9]

-

Ussing Chamber Measurement: The permeable supports are mounted in an Ussing chamber, which measures the short-circuit current (Isc), a direct measure of ion transport across the epithelium.

-

CFTR Activation: CFTR channels are activated by adding forskolin (B1673556) (to increase intracellular cAMP) and a potentiator (to open the CFTR channel).[9]

-

Data Analysis: The change in Isc upon CFTR activation is measured to determine the level of functional CFTR rescue. The EC50 is calculated from the dose-response curve.[9]

Visualizations

Signaling and Mechanistic Pathways

Caption: Mechanism of action of this compound in combination with other CFTR modulators.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical to clinical development workflow for this compound.

Conclusion

This compound is a novel C2 corrector that has demonstrated significant potential in preclinical studies for the treatment of cystic fibrosis, particularly in combination with C1 correctors and potentiators. Its distinct mechanism of action leads to a synergistic rescue of the F508del-CFTR protein. Furthermore, its inhibitory effect on wild-type CFTR has opened up therapeutic possibilities for other conditions like ADPKD. The comprehensive in vitro and in vivo data package supported its advancement into clinical trials. While clinical development for CF appears to have been discontinued, the preclinical data for this compound provides a valuable case study in the development of CFTR modulators and highlights its potential for other indications.[4]

References

- 1. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 5. glpg.com [glpg.com]

- 6. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]

- 7. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. researchgate.net [researchgate.net]

The Impact of GLPG2737 on CFTR Protein Folding and Stability: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic fibrosis (CF) is a life-limiting genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a significant reduction of the protein at the cell surface.[1][2][3][4] GLPG2737 is a novel investigational CFTR corrector that has been shown to address this primary defect by improving the folding and trafficking of the F508del-CFTR protein.[1][3] This technical guide provides an in-depth analysis of the effects of this compound on CFTR protein folding and stability, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying mechanisms and workflows.

Core Mechanism of Action

This compound is classified as a novel class of CFTR corrector.[1][3] Its mechanism of action is distinct from and complementary to other classes of correctors, such as VX-809 (lumacaftor).[1][5] this compound promotes the conformational stability of the F508del-CFTR protein, facilitating its escape from ER-associated degradation (ERAD) and improving its processing through the Golgi apparatus.[3][4] This ultimately leads to increased cell surface expression of the mature, complex-glycosylated form of the CFTR protein (Band C).[1][3]

Quantitative Analysis of this compound's Efficacy

The efficacy of this compound in rescuing F508del-CFTR has been quantified in various in vitro models. The following tables summarize key data on its potency and synergistic effects with other CFTR modulators.

Table 1: Potency of this compound in F508del-CFTR Cellular Assays

| Cell Line | Assay Type | Parameter | This compound EC₅₀ | Notes | Reference |

| F508del/F508del HBE cells | TECC | Chloride Transport | 497 ± 189 nM | In combination with a potentiator. | [1][3] |

| F508del-CFTR overexpressing cells | YFP Halide Assay | CFTR Function | 2.2 ± 0.2 µM | --- | [3] |

| V232D-CFTR overexpressing cells | YFP Halide Assay | CFTR Function | 161 nM | Demonstrates activity on other folding mutants. | [3] |

Table 2: Synergistic Effects of this compound with Other CFTR Correctors

| Cell Line | Corrector Combination | Assay Type | Parameter | Potency Shift (EC₅₀) | Fold Increase in Activity | Reference |

| F508del/F508del HBE cells | This compound + GLPG2222 (0.15 µM) | TECC | Chloride Transport | ~25-fold decrease (to 18 ± 6 nM) | --- | [1][3] |

| F508del-CFTR expressing cells | This compound + Potentiator (GLPG1837) + C1 Corrector | Functional Assay | F508del-CFTR Activity | --- | 8-fold | [6][7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on CFTR protein folding and stability.

Western Blotting for CFTR Maturation

This assay is used to assess the glycosylation state of the CFTR protein, which is indicative of its proper folding and trafficking through the Golgi apparatus. The immature, core-glycosylated form (Band B) is found in the ER, while the mature, complex-glycosylated form (Band C) has passed through the Golgi and is destined for the plasma membrane.[9]

Protocol:

-

Cell Culture and Treatment: Plate human bronchial epithelial (HBE) cells or other suitable cell lines expressing F508del-CFTR. Treat the cells with this compound, other correctors, or vehicle control for 24-48 hours.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]

-

Incubate the membrane with a primary antibody specific for CFTR (e.g., antibody 596) overnight at 4°C.[2][10]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Band B will appear as a lower molecular weight band, and Band C as a higher molecular weight band.

Cell Surface Expression (CSE) Assays

These assays quantify the amount of CFTR protein present at the plasma membrane.

a) Cell Surface ELISA (Immunoperoxidase Assay):

This method provides a quantitative measure of cell surface CFTR by detecting an extracellular epitope tag.[11][12]

Protocol:

-

Cell Culture: Use cells stably expressing F508del-CFTR with an extracellular epitope tag (e.g., 3HA-tag).[11]

-

Antibody Incubation:

-

Incubate live, non-permeabilized cells with a primary antibody against the extracellular tag (e.g., anti-HA antibody) for 1 hour at 4°C to prevent internalization.[11]

-

Wash the cells thoroughly with cold PBS to remove unbound primary antibody.

-

-

Secondary Antibody and Detection:

-

Incubate the cells with an HRP-conjugated secondary antibody for 1 hour at 4°C.[12]

-

Wash the cells again to remove unbound secondary antibody.

-

Add a colorimetric or fluorescent HRP substrate (e.g., Amplex® Red) and measure the signal using a plate reader.[11][12] The signal intensity is proportional to the amount of CFTR at the cell surface.

-

b) Cell Surface Horseradish Peroxidase (CSE-HRP) Assay:

This is a variation of the cell surface ELISA.

Protocol:

-

Cell Treatment: Treat cells expressing F508del-CFTR with this compound or control compounds for 24 hours.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody targeting an extracellular loop of CFTR.

-

Secondary Antibody Incubation: Use an HRP-conjugated secondary antibody.

-

Detection: Quantify the HRP activity using a suitable substrate. The F508del-CFTR expression at the plasma membrane is often normalized to a control corrector like VX-809.[1][2]

YFP-Halide Assay for CFTR Function

This is a cell-based fluorescence assay to measure the anion channel function of CFTR at the plasma membrane.[13]

Protocol:

-

Cell Line: Use a cell line stably co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and F508del-CFTR.

-

Cell Treatment: Treat the cells with this compound or other modulators for 24 hours to allow for CFTR correction and trafficking to the cell surface.

-

Assay Procedure:

-

Wash the cells and replace the medium with a chloride-containing buffer.

-

Activate CFTR channels using a cAMP agonist cocktail (e.g., forskolin (B1673556) and IBMX).

-

Rapidly exchange the chloride-containing buffer with an iodide-containing buffer using a fluidics system integrated with a fluorescence plate reader.

-

-

Data Acquisition: Monitor the rate of YFP fluorescence quenching as iodide enters the cell through active CFTR channels. The rate of quenching is proportional to the CFTR channel activity at the plasma membrane.

Ussing Chamber Assay

This electrophysiological technique measures ion transport across an epithelial monolayer and is considered a gold-standard for assessing CFTR function.[9][14]

Protocol:

-

Cell Culture: Grow primary HBE cells from CF patients on permeable supports until they form a polarized and differentiated monolayer with high transepithelial electrical resistance (TEER).

-

Chamber Mounting: Mount the permeable supports in an Ussing chamber, which separates the apical and basolateral compartments.

-

Short-Circuit Current Measurement:

-

Bathe the basolateral side with a physiological saline solution and the apical side with a low-chloride solution to create a chloride gradient.

-

Measure the short-circuit current (Isc), which reflects the net ion transport across the epithelium.

-

Sequentially add amiloride (B1667095) to block epithelial sodium channels (ENaC), followed by a cAMP agonist (e.g., forskolin) to activate CFTR, and a potentiator to enhance channel gating.

-

Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.

-

-

Data Analysis: The change in Isc upon CFTR activation is a measure of the total CFTR-mediated chloride secretion.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments.

Caption: Mechanism of this compound in rescuing F508del-CFTR.

Caption: Workflow for Western Blot analysis of CFTR maturation.

Caption: Experimental workflow for the Ussing Chamber assay.

Conclusion

This compound represents a significant advancement in the development of CFTR correctors. Its unique mechanism of action, which promotes the proper folding and stability of the F508del-CFTR protein, leads to increased cell surface expression and function. The quantitative data demonstrate its potency, particularly in synergistic combination with other CFTR modulators. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of novel CFTR correctors like this compound. Further research into its specific binding site and detailed structural effects on the CFTR protein will undoubtedly provide deeper insights into its therapeutic potential.

References

- 1. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CFTR: folding, misfolding and correcting the ΔF508 conformational defect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 8. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CFTR Assays | Cystic Fibrosis Foundation [cff.org]

- 10. A protocol for identifying the binding sites of small molecules on the cystic fibrosis transmembrane conductance regulator (CFTR) protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Synergistic Rescue of CFTR Function: A Technical Overview of GLPG2737 in Combination with Potentiators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synergistic effects of GLPG2737 (also known as ABBV-2737), a Type 2 Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, when used in combination with CFTR potentiators. This document consolidates preclinical and clinical data, details the experimental methodologies used to assess its efficacy, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to this compound and the CFTR Modulator Landscape

Cystic Fibrosis (CF) is a life-limiting genetic disorder caused by mutations in the CFTR gene, which encodes for an epithelial anion channel responsible for chloride and bicarbonate transport.[1][2] The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and thus fails to reach the cell surface.[3][4] CFTR modulator therapies aim to correct these molecular defects.[5] They are broadly classified into:

-

Correctors: Small molecules that aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.[5] These are further subdivided into:

-

Type 1 (C1) Correctors (e.g., lumacaftor, tezacaftor, GLPG2222): These compounds are thought to stabilize the first membrane-spanning domain (MSD1) of the CFTR protein.[1][2]

-

Type 2 (C2) Correctors (e.g., this compound): These molecules act through a complementary mechanism to C1 correctors to provide additive or synergistic effects in rescuing CFTR trafficking.[1][2]

-

-

Potentiators (e.g., ivacaftor, GLPG1837, GLPG2451): These molecules increase the channel open probability (gating) of CFTR proteins that are present at the cell surface, thereby enhancing ion transport.[1][6]

This compound was developed as a novel C2 corrector to be a component of a triple-combination therapy, working in concert with a C1 corrector and a potentiator to maximize the rescue of F508del-CFTR function.[1][6]

Mechanism of Action and Synergistic Effect

This compound demonstrates a synergistic or additive effect when combined with C1 correctors and potentiators.[4] Preclinical studies have shown that the combination of this compound with a C1 corrector leads to a significant increase in the amount of mature, complex-glycosylated F508del-CFTR protein at the cell surface.[4] The addition of a potentiator to this combination then enhances the function of these rescued channels.[4]

Interestingly, this compound has been observed to have an inhibitory effect on wild-type CFTR activity.[4] However, in the context of F508del-CFTR, its corrective action, especially when combined with a C1 corrector, outweighs this inhibitory effect, leading to a net gain in channel function when a potentiator is also present.[4] The potency of this compound is significantly increased in the presence of a C1 corrector like GLPG2222.[4]

Quantitative Data Summary

The efficacy of this compound, both alone and in combination with other modulators, has been quantified in various preclinical and clinical studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound Combinations

| Cell Model | Compound(s) | Endpoint | Result | Citation(s) |

| F508del/F508del HBE cells | This compound + Potentiator | EC50 of this compound | 497 ± 189 nM | [4] |

| F508del/F508del HBE cells | This compound + GLPG2222 (0.15 µM) + Potentiator | EC50 of this compound | 18 ± 6 nM (~25-fold shift) | [4] |

| F508del-CFTR expressing cells | This compound + GLPG1837 (Potentiator) + C1 Corrector | F508del-CFTR Activity | 8-fold increase | [1] |

HBE: Human Bronchial Epithelial; EC50: Half maximal effective concentration.

Table 2: Clinical Efficacy of this compound from the PELICAN Phase 2a Trial

The PELICAN trial was a randomized, double-blind, placebo-controlled study in F508del homozygous CF patients who were on a stable regimen of lumacaftor/ivacaftor.[5][7]

| Parameter | Treatment Group (n=14) | Placebo Group (n=8) | Least-Squares Mean Difference (95% CI) | p-value | Citation(s) |

| Change from Baseline in Sweat Chloride Concentration (mmol/L) at Day 28 | - | - | -19.6 (-36.0, -3.2) | 0.0210 | [7] |

| Absolute Change from Baseline in ppFEV1 (%) at Day 28 | - | - | 3.4 (-0.5, 7.3) | 0.08 | [1][7] |

ppFEV1: percent predicted forced expiratory volume in 1 second; CI: Confidence Interval.

Detailed Experimental Protocols

The characterization of this compound's synergistic effects relies on a suite of specialized in vitro assays. The following sections provide detailed methodologies for these key experiments.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[2] It allows for the direct assessment of CFTR-mediated chloride secretion.

Methodology:

-

Cell Culture: Human bronchial epithelial (HBE) cells from F508del homozygous donors are cultured on permeable supports (e.g., Transwell® inserts) at an air-liquid interface for several weeks to allow for differentiation into a polarized epithelium.[4]

-

Compound Incubation: Differentiated HBE monolayers are incubated with test compounds (e.g., this compound, C1 corrector, or combinations) for 24 hours prior to the assay.[4]

-

Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber system. Both the apical and basolateral chambers are filled with a heated (37°C) and gassed (95% O₂/5% CO₂) Krebs-Bicarbonate Ringer (KBR) solution.

-

Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.

-

Pharmacological Modulation:

-

Amiloride (e.g., 100 µM) is added to the apical chamber to inhibit the epithelial sodium channel (ENaC) and isolate chloride currents.

-

Forskolin (e.g., 10 µM) is added to the basolateral chamber to raise intracellular cAMP levels and activate CFTR.

-

A CFTR potentiator (e.g., 1.5 µM GLPG2451) is then added to measure the maximal CFTR-mediated current.[4]

-

-

Data Analysis: The change in Isc (ΔIsc) following the addition of forskolin and the potentiator is calculated as a measure of CFTR function.

Cell Surface Expression (CSE-HRP) Assay

This is a high-throughput assay used to quantify the amount of CFTR protein that has successfully trafficked to the cell surface.

Methodology:

-

Cell Line: A lung epithelial cell line (e.g., CFBE41o-) is stably transfected to express F508del-CFTR tagged with a horseradish peroxidase (HRP) enzyme in an extracellular loop.

-

Cell Plating and Compound Treatment: Cells are seeded in 384-well plates. After adherence, they are treated with corrector compounds (e.g., this compound alone or in combination with a C1 corrector) and incubated for 24 hours to allow for CFTR correction and trafficking.[4]

-

Assay Procedure:

-

Cells are washed to remove any non-surface-localized protein.

-

An HRP substrate (e.g., Amplex Red) is added, which produces a fluorescent or chemiluminescent signal in the presence of HRP.

-

-

Detection and Analysis: The signal is read using a plate reader. The intensity of the signal is directly proportional to the amount of HRP-tagged CFTR at the cell surface. Data is typically normalized to a positive control corrector.[4]

YFP-Halide Quenching Assay

This functional cell-based assay is used for high-throughput screening of CFTR modulators. It measures CFTR-mediated anion transport by detecting the quenching of a yellow fluorescent protein (YFP) by iodide influx.

Methodology:

-

Cell Line: A suitable cell line (e.g., HEK293 or CFBE41o-) is engineered to co-express the F508del-CFTR protein and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

-

Cell Plating and Compound Treatment: Cells are plated in multi-well plates (e.g., 384-well) and incubated for 24 hours with corrector compounds.[4]

-

Assay Procedure:

-

Cells are washed and bathed in a chloride-containing buffer.

-

The plate is placed in a fluorescence plate reader, and baseline YFP fluorescence is measured.

-

A CFTR agonist (e.g., forskolin) and a potentiator are added to activate the channels.

-

An iodide-containing solution is injected into the wells, replacing the chloride buffer.

-

-

Detection and Analysis: As iodide enters the cell through active CFTR channels, it quenches the YFP fluorescence. The rate of fluorescence decrease is proportional to the CFTR channel activity.[4]

Conclusion

This compound is a novel Type 2 CFTR corrector that demonstrates significant synergistic efficacy in rescuing F508del-CFTR function when combined with a Type 1 corrector and a potentiator. Preclinical data from a variety of in vitro assays, including Ussing chamber and high-throughput cell-based screens, have quantitatively established this synergy, showing a marked increase in both the amount of mature CFTR at the cell surface and its channel function.

Clinical evidence from the Phase 2a PELICAN trial further supports these findings, demonstrating that the addition of this compound to a standard-of-care corrector/potentiator regimen leads to a statistically significant improvement in CFTR activity, as measured by a reduction in sweat chloride concentration.[7] While the development of this compound for CF has been discontinued, the data generated from its investigation provides a valuable framework for the continued development of multi-component CFTR modulator therapies. The experimental protocols detailed herein represent the core methodologies for evaluating such compounds and understanding the complex, synergistic interactions required to achieve clinically meaningful restoration of CFTR function for patients with Cystic Fibrosis.

References

- 1. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 4. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Investigating the Binding Site and Mechanism of GLPG2737 on CFTR: A Technical Overview

Disclaimer: As of late 2025, the precise binding site of the CFTR corrector GLPG2737 on the cystic fibrosis transmembrane conductance regulator (CFTR) protein has not been definitively elucidated in publicly available scientific literature. Research indicates that this compound represents a novel class of corrector with a mechanism of action distinct from other characterized correctors, though its direct interaction points on the CFTR protein remain a subject of ongoing investigation.[1][2]

This technical guide provides a comprehensive overview of the available data regarding this compound's function, its synergistic effects with other CFTR modulators, and the experimental protocols used to characterize its activity.

Quantitative Data Summary

This compound is classified as a Type 2 corrector that enhances the trafficking of the F508del-CFTR mutant protein to the cell surface.[3][4][5] Its efficacy is significantly amplified when used in combination with a Type 1 corrector, such as GLPG2222 (a VX-809 analog), and a potentiator.[1][6] The following table summarizes the key quantitative data on the potency of this compound from studies on human bronchial epithelial (HBE) cells homozygous for the F508del CFTR mutation.

| Condition | Assay | Cell Type | EC₅₀ (nM) | Reference |

| This compound + Potentiator | Short-Circuit Current (Isc) | F508del/F508del HBE | 497 ± 189 | [1][6] |

| This compound + GLPG2222 (0.15 µM) + Potentiator | Short-Circuit Current (Isc) | F508del/F508del HBE | 18 ± 6 | [1][6] |

Interestingly, while this compound acts as a corrector for the F508del mutant, it has been observed to inhibit the channel activity of wild-type CFTR.[1][7] In mouse kidney inner medullary collecting duct (mIMCD-3) cells, this compound inhibited forskolin-stimulated wild-type CFTR channel activity with the following value:

| Condition | Assay | Cell Type | IC₅₀ (µM) | Reference |

| This compound | YFP Halide Assay | mIMCD-3 | 2.41 | [7][8] |

Signaling Pathways and Logical Relationships

The current understanding of this compound's mechanism suggests a synergistic relationship with other CFTR modulators to rescue the function of F508del-CFTR. This process can be visualized as a multi-step pathway from protein synthesis to channel function.

References

- 1. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GLPG2737 in Restoring Chloride Channel Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GLPG2737, an investigational Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator. It details the molecule's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to evaluate its efficacy in restoring chloride channel function.

Introduction to this compound and its Mechanism of Action

This compound is a novel, potent Type 2 corrector of the CFTR protein.[1][2][3][4] Cystic fibrosis (CF) is caused by mutations in the CFTR gene, which encodes for an epithelial anion channel responsible for transporting chloride and bicarbonate ions across cell membranes.[2][3] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, resulting in a reduced quantity of functional channels at the cell surface.[5][6]

CFTR modulators are small molecules designed to correct these defects. They are broadly categorized as:

-

Correctors: These molecules, like this compound, aid in the proper folding and trafficking of mutant CFTR to the cell membrane.[1][3]

-

Potentiators: These molecules increase the channel open probability (gating) of CFTR proteins that are present at the cell surface.[1][7]

This compound functions as a co-corrector, or C2 corrector, meaning it has a different mechanism of action than standard C1 correctors like lumacaftor (B1684366) and tezacaftor.[1] It demonstrates synergistic or additive effects when used in combination with other CFTR modulators, including C1 correctors and potentiators.[1][5][7] This has led to its investigation as a component of triple-combination therapies for CF patients with the F508del mutation.[1][2][3]

Interestingly, while this compound corrects the F508del-CFTR defect, it has been observed to inhibit wild-type CFTR channel activity.[5][7] This dual activity highlights a complex interaction with the CFTR protein. The molecule is also being investigated for its potential therapeutic effects in Autosomal Dominant Polycystic Kidney Disease (ADPKD), where inhibition of CFTR-mediated chloride secretion is hypothesized to reduce cyst growth.[8][9][10]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data from various studies evaluating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound in F508del-CFTR Rescue

| Assay System | Parameter | This compound (alone) | This compound + GLPG2222 (C1 Corrector) | Notes | Reference |

| F508del/F508del HBE Cells | EC50 | 497 ± 189 nM | 18 ± 6 nM | In the presence of a potentiator. The combination shows a ~25-fold increase in potency. | [5] |

| Lung Epithelial Cell Line (F508del) | CFTR Activity Increase | - | 8-fold | In combination with a potentiator (GLPG1837) and a C1 corrector. | [1][3][4] |

HBE: Human Bronchial Epithelial; EC50: Half-maximal effective concentration.

Table 2: Effect of this compound on Wild-Type and Mutant CFTR

| Cell/Model System | Parameter | Value | Conditions | Reference |

| mIMCD-3 Cells (mouse kidney) | IC50 (Chloride Flux) | 2.41 µM | - | [10] |

| Wild-type mIMCD-3 Cells (3D cyst assay) | IC50 (Cyst Growth) | 2.36 µM | - | [10] |

| Pkd1 knockout mIMCD-3 Cells (3D cyst assay) | IC50 (Cyst Growth) | 2.5 µM | - | [10] |

| Human ADPKD Kidney Cells | Cyst Growth Inhibition | 40% | 10 µM this compound | [10] |

| Human ADPKD Kidney Cells | Cyst Growth Inhibition | 70% | 10 µM this compound + 10 µM Tolvaptan | [10] |

mIMCD-3: mouse inner medullary collecting duct; IC50: Half-maximal inhibitory concentration.

Table 3: Clinical Efficacy of this compound in F508del Homozygous Patients (PELICAN Trial)

| Parameter | Treatment Group | Change from Baseline | p-value | Notes | Reference |

| Sweat Chloride Concentration | This compound (75mg BID) + Lumacaftor/Ivacaftor (B1684365) | -19.6 mmol/L (LSM difference vs. placebo) | 0.0210 | 28-day treatment period. | [11] |

BID: Twice daily; LSM: Least-squares mean.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Compound Treatment

-

Human Bronchial Epithelial (HBE) Cells: Primary HBE cells from CF patients homozygous for the F508del mutation are cultured at an air-liquid interface to form differentiated epithelial layers.

-

HEK293 and Other Cell Lines: Cell lines stably expressing wild-type or F508del-CFTR are maintained in appropriate culture media.

-

Compound Incubation: Cells are typically incubated with this compound and other modulators for 24 hours to allow for correction of the F508del-CFTR protein before functional measurements are taken.

Western Blotting for CFTR Protein Expression

This technique is used to assess the maturation of the CFTR protein.

-

Cell Lysis: After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) that has trafficked to the cell surface are visualized. An increase in the Band C to Band B ratio indicates successful correction.[7]

Yellow Fluorescent Protein (YFP) Halide Assay

This is a cell-based functional assay to measure CFTR-mediated chloride channel activity.

-

Cell Transfection: Cells (e.g., HEK293) are co-transfected with a halide-sensitive YFP and the CFTR construct of interest (e.g., wild-type or F508del).

-

Compound Incubation: Cells are treated with this compound and/or other modulators.

-

Assay Measurement: The cells are placed in a microplate reader. A baseline YFP fluorescence is recorded.

-

Channel Activation: CFTR channels are activated using a cAMP agonist like forskolin (B1673556).

-

Halide Quenching: A halide solution (e.g., iodide) is added. The influx of halide ions through open CFTR channels quenches the YFP fluorescence.

-

Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity.

Ussing Chamber Experiments

This is a gold-standard electrophysiological technique to measure ion transport across epithelial tissues.

-

Epithelial Monolayer Preparation: Differentiated HBE cells cultured on permeable supports are mounted in an Ussing chamber.

-

Short-Circuit Current (Isc) Measurement: The epithelial monolayer is voltage-clamped at 0 mV, and the resulting short-circuit current, which reflects net ion transport, is measured.

-

Pharmacological Manipulation:

-

An epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) is added to isolate chloride currents.

-

A cAMP agonist (e.g., forskolin) is added to activate CFTR channels.

-

A potentiator (e.g., ivacaftor or GLPG1837) is often added to maximally stimulate the channels.

-

A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-specific.

-

-

Data Analysis: The change in Isc upon forskolin and potentiator addition reflects the CFTR-mediated chloride current.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity at the single-channel or whole-cell level.

-

Cell Preparation: Cells expressing the CFTR channel of interest are used.

-

Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.

-

Recording Configuration:

-

Whole-cell: The membrane patch within the pipette is ruptured to allow measurement of currents from the entire cell membrane.

-

Single-channel: A small patch of membrane is excised to measure the activity of individual ion channels.

-

-

Channel Activation: CFTR channels are activated with forskolin and ATP.

-

Data Acquisition and Analysis: The current flowing through the channels is recorded. This allows for the determination of channel open probability (Po), conductance, and density.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of CFTR Modulator Action

Caption: Mechanism of action for CFTR modulators on F508del-CFTR.

Experimental Workflow for Evaluating this compound

Caption: Workflow for in vitro evaluation of this compound.

Logical Relationship of Triple Combination Therapy

Caption: Logical framework for triple combination CFTR modulator therapy.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reports.glpg.com [reports.glpg.com]

- 9. glpg.com [glpg.com]

- 10. karger.com [karger.com]

- 11. This compound in lumacaftor/ivacaftor-treated CF subjects homozygous for the F508del mutation: A randomized phase 2A trial (PELICAN) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling GLPG2737: A Deep Dive into its Aliases and Scientific Profile

Mechelen, Belgium - GLPG2737, a novel small molecule with significant therapeutic potential, has been a subject of extensive research in recent years. Known primarily for its role as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, this compound is also identified in scientific literature under several alternative names, including ABBV-2737 and compound 52 . Its systematic IUPAC name is 3-cyclobutyl-N-(N,N-dimethylsulfamoyl)-1-(4-fluorophenyl)-4-(4-methoxy-[1,4'-bipiperidin]-1'-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide[1][2][3].

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Dual Modality: A CFTR Corrector and Inhibitor

This compound exhibits a dual mechanism of action depending on the cellular context. In the realm of cystic fibrosis (CF), it functions as a potent Type 2 corrector of the F508del-CFTR mutation, the most common genetic defect in CF patients[4]. This mutation leads to the misfolding and subsequent degradation of the CFTR protein, preventing its trafficking to the cell surface. This compound aids in the proper folding of the F508del-CFTR protein within the endoplasmic reticulum, facilitating its transport to the cell membrane and thereby increasing the number of functional chloride channels[1][5].

Conversely, in the context of autosomal dominant polycystic kidney disease (ADPKD), this compound acts as a CFTR inhibitor[6][7][8]. By blocking the CFTR channel, it reduces the secretion of chloride ions into kidney cysts, a key driver of cyst growth and expansion[9].

Quantitative Profile of this compound

The efficacy and potency of this compound have been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo data.

In Vitro Efficacy in Cystic Fibrosis Models

| Parameter | Cell Line | Condition | Value | Reference |

| EC50 | Human Bronchial Epithelial (HBE) cells (F508del/F508del) | With Potentiator | 497 ± 189 nM | [10][11] |

| EC50 | Human Bronchial Epithelial (HBE) cells (F508del/F508del) | With C1 Corrector (GLPG2222) and Potentiator | 18 ± 6 nM | [10][11] |

| CFTR Activity Increase | F508del-CFTR | With Potentiator (GLPG1837) and C1 Corrector | 8-fold | [12][13] |

In Vitro and In Vivo Efficacy in Polycystic Kidney Disease Models

| Parameter | Model | Measurement | Value | Reference |

| IC50 | mIMCD-3 cells | Chloride Flux Inhibition | 2.41 µM | [8][9] |

| IC50 | Wild-type mIMCD-3 cells | Cyst Growth Inhibition | 2.36 µM | [8][9] |

| IC50 | Pkd1 Knockout mIMCD-3 cells | Cyst Growth Inhibition | 2.5 µM | [1][8][9] |

| Cyst Growth Prevention | Human ADPKD kidney cells | Forskolin-induced | ~40% at 10 µM | [8][9] |

| Cyst Area Reduction | Metanephric Organ Cultures | - | ~67% at 10 µM | [7][8] |

| Cyst Number Reduction | Metanephric Organ Cultures | - | ~46% at 10 µM | [7][8] |

| Projected Cyst Volume Reduction | Pkd1RC/RC mouse model | In vivo | Significant reduction | [1] |

Signaling Pathways and Mechanisms of Action

The distinct roles of this compound in CF and ADPKD are governed by its interaction with the CFTR protein and its subsequent impact on cellular signaling.

References

- 1. medkoo.com [medkoo.com]

- 2. GLPG 2737 - AdisInsight [adisinsight.springer.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. molbiolcell.org [molbiolcell.org]

- 6. glpg.com [glpg.com]

- 7. karger.com [karger.com]

- 8. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]

- 12. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GLPG2737 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of GLPG2737, a cystic fibrosis transmembrane conductance regulator (CFTR) modulator, in various in vitro cell-based assays. This compound has a dual mechanism of action; it acts as a corrector for the F508del-CFTR mutation, aiding its trafficking to the cell surface, and as an inhibitor of wild-type CFTR channel activity.[1][2][3]

Mechanism of Action

This compound is a small molecule that functions as a Type 2 corrector of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF).[4] This mutation leads to misfolding and premature degradation of the CFTR protein, preventing its localization to the plasma membrane. This compound helps rescue the trafficking of F508del-CFTR to the cell surface.[4][5] Interestingly, this compound also inhibits the channel activity of wild-type CFTR.[2] This inhibitory effect has been explored for its therapeutic potential in other conditions like Autosomal Dominant Polycystic Kidney Disease (ADPKD).[6][7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of F508del-CFTR correction and a general experimental workflow for evaluating this compound.

References

- 1. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]

- 2. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. karger.com [karger.com]

- 8. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring GLPG2737 Efficacy in Human Bronchial Epithelial (HBE) Cells

Introduction

Cystic Fibrosis (CF) is a systemic genetic disease caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2][3] The most common mutation, F508del, leads to the misfolding and premature degradation of the CFTR protein, preventing it from reaching the cell surface to function as a chloride and bicarbonate channel.[4] GLPG2737 is a novel, potent CFTR corrector that aids in the trafficking of F508del-CFTR to the plasma membrane.[2][4][5][6] It functions as a "co-corrector" or "Type 2 corrector," demonstrating synergistic and additive effects when used in combination with other correctors (C1 correctors) and potentiators.[1][4][5]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the efficacy of this compound in primary Human Bronchial Epithelial (HBE) cells, the gold-standard preclinical model for CFTR modulator testing.[7][8][9]

Mechanism of Action: F508del-CFTR Correction by this compound

The primary defect in individuals with the F508del mutation is a failure of the CFTR protein to traffic to the cell membrane. The protein is retained in the endoplasmic reticulum (ER) and subsequently degraded. This compound acts as a pharmaco-chaperone, partially correcting the folding defect of F508del-CFTR.[4][5] This allows the protein to be properly processed through the Golgi apparatus, become fully glycosylated (Band C), and be inserted into the apical membrane of epithelial cells. Once at the membrane, a potentiator is still required to increase the channel's open probability, allowing for the transport of chloride ions.

References

- 1. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]

- 5. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Rescue of Conditionally Reprogrammed Cystic Fibrosis Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]